1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride
Overview
Description
1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium chloride moiety
Preparation Methods
The synthesis of 1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into a more reduced form, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact pathways and targets depend on the context of its use .
Comparison with Similar Compounds
Compared to similar compounds, 1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-[4-(3-chloroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride
- 1-[4-(3-bromoanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride These compounds share a similar core structure but differ in the substituents attached to the aromatic ring, which can influence their chemical properties and applications .
Properties
IUPAC Name |
3-(3-fluoroanilino)-1-(furan-2-ylmethyl)-4-pyridin-1-ium-1-ylpyrrole-2,5-dione;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3.ClH/c21-14-6-4-7-15(12-14)22-17-18(23-9-2-1-3-10-23)20(26)24(19(17)25)13-16-8-5-11-27-16;/h1-12H,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGFLBYWKLHBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C(=O)N(C2=O)CC3=CC=CO3)NC4=CC(=CC=C4)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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